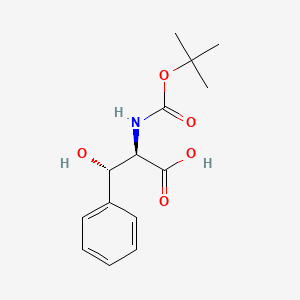

Boc-D-threo-3-phenylserine

Description

BenchChem offers high-quality Boc-D-threo-3-phenylserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-phenylserine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of Boc-D-threo-3-phenylserine

This guide is structured as an advanced technical whitepaper designed for researchers and process chemists. It prioritizes structural rigor, synthetic methodology, and analytical validation.

Structural Characterization, Synthetic Pathways, and Analytical Validation

Executive Summary & Molecular Architectonics

Boc-D-threo-3-phenylserine is a protected non-proteinogenic amino acid serving as a critical chiral building block in the synthesis of complex peptidomimetics, antibiotics (e.g., vancomycin derivatives), and protease inhibitors. Its structural complexity arises from the presence of two contiguous stereogenic centers (

Chemical Identity

| Parameter | Specification |

| IUPAC Name | (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid |

| Common Name | Boc-D-threo-3-phenylserine |

| CAS Number | 102507-18-6 |

| Molecular Formula | |

| Molecular Weight | 281.31 g/mol |

| Stereochemistry | D-configuration at |

Stereochemical Definition: The "Threo" Distinction

The term "threo" is derived from the sugar threose and indicates that, in a Fischer projection, the heteroatoms (amino and hydroxyl groups) reside on opposite sides of the carbon backbone.[1] For the D- isomer (which fixes the amino group on the right), the "threo" relationship mandates the hydroxyl group be on the left.

-

D-erythro: (2R, 3R) – Substituents on the same side.

-

D-threo: (2R, 3S) – Substituents on opposite sides.

Figure 1: Stereochemical relationships between phenylserine isomers. The target molecule (Blue) possesses the (2R, 3S) configuration.

Synthetic Pathways & Process Chemistry

The synthesis of Boc-D-threo-3-phenylserine generally proceeds via the formation of the free amino acid followed by N-terminal protection. The critical challenge is establishing the threo diastereoselectivity during the C-C bond formation.

Primary Route: Copper(II)-Catalyzed Aldol Condensation

The classic route utilizes a glycine-copper(II) complex. The metal center coordinates both the glycine and the benzaldehyde, favoring the thermodynamically stable threo isomer via a Zimmerman-Traxler-like transition state.

Reaction Scheme:

-

Complexation: Glycine +

+ Base -

Aldol Addition: Reaction with Benzaldehyde

threo/erythro mixture (often favoring threo > 3:1). -

Decomplexation: Acid hydrolysis or ion exchange removes Copper.

-

Resolution: Enzymatic resolution (e.g., using Penicillin G acylase) or chiral salt crystallization to isolate the D-threo isomer.

-

Protection: Reaction with Di-tert-butyl dicarbonate (

).

Protocol: Boc-Protection of D-threo-3-phenylserine

Prerequisite: Pure D-threo-3-phenylserine zwitterion.

Reagents:

-

D-threo-3-phenylserine (1.0 eq)

- (1.1 eq)

-

(2.0 eq) or

-

Solvent: 1:1 Dioxane/Water or THF/Water

Step-by-Step Methodology:

-

Dissolution: Suspend D-threo-3-phenylserine (10 mmol) in water (15 mL) and dioxane (15 mL).

-

Basification: Cool to 0°C. Add 1N NaOH dropwise to adjust pH to ~10-11. The solution should become clear as the zwitterion is deprotonated.

-

Addition: Add

(11 mmol) dissolved in a minimal amount of dioxane dropwise over 20 minutes. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12-18 hours. Monitor pH periodically; maintain >9 by adding small aliquots of NaOH if necessary.

-

Work-up:

-

Evaporate dioxane under reduced pressure.

-

Wash the aqueous phase with Ethyl Acetate (

mL) to remove unreacted -

Critical Step: Acidify the aqueous layer carefully with 1N

or citric acid to pH 2-3 at 0°C. (Avoid strong mineral acids like HCl if possible to prevent Boc cleavage, though rapid extraction is usually safe). -

Extract the product into Ethyl Acetate (

mL).

-

-

Isolation: Dry combined organics over

, filter, and concentrate to yield the crude Boc-amino acid. Recrystallize from EtOAc/Hexanes.

Figure 2: Process flow for the N-Boc protection of the zwitterionic precursor.

Analytical Validation (E-E-A-T)

Distinguishing the threo isomer from the erythro isomer is the most common analytical hurdle.

Nuclear Magnetic Resonance (NMR)

The vicinal coupling constant (

| Isomer | Conformational Logic | |

| Threo (Target) | 4.0 – 5.5 Hz | Favors a gauche conformation due to intramolecular H-bonding (in non-polar solvents) or specific solvation. |

| Erythro | 9.0 – 10.0 Hz | Favors an anti-periplanar conformation to minimize steric clash between the phenyl and carboxylate groups. |

Note: In

Optical Rotation

Specific rotation is highly solvent and concentration-dependent.

-

Literature Value (Free Acid D-threo):

to -

Boc-Derivative: Expect

values to differ significantly. Always compare against a certified reference standard (CRS) for enantiomeric excess (ee) determination.

HPLC Method for Diastereomeric Purity

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

-

Detection: UV at 254 nm (Phenyl absorption).

-

Separation: The threo and erythro isomers typically have distinct retention times (

), allowing for precise quantification of diastereomeric excess (de).

Utility in Drug Discovery[5][7][8][9]

Boc-D-threo-3-phenylserine is not merely a reagent; it is a scaffold encoder.

-

Vancomycin Aglycon Synthesis: The D-threo-3-phenylserine motif mimics the specialized amino acids found in the binding pocket of vancomycin-group antibiotics.

-

Protease Inhibitors: The hydroxy-ethylene isostere (derived from reduction of the phenylserine) is a transition-state mimic for aspartyl proteases (e.g., HIV protease, BACE1).

-

Peptide Rigidification: Incorporating phenylserine into a peptide backbone restricts conformational freedom via the

and

References

-

Structural Confirmation & Stereochemistry

-

Synthesis & Enzymatic Resolution

-

Misono, H., et al. "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." Applied Microbiology and Biotechnology, 2005.

-

-

NMR Analysis of Diastereomers

-

Kingsbury, C.A. "Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy."[3] Journal of Organic Chemistry. (Foundational text on J-coupling in 1,2-disubstituted systems).

-

-

Boc-Protection Protocols

-

Organic Syntheses, Coll. Vol. 6, p.203 (1988); Vol. 57, p.45 (1977). (Standard Boc-protection methodologies).

-

Sources

Technical Guide: Physicochemical Profiling of Boc-D-threo-3-phenylserine

[1]

Executive Summary

Boc-D-threo-3-phenylserine is a protected non-canonical amino acid featuring two contiguous chiral centers.[1] It serves as a critical chiral building block in the synthesis of complex peptidomimetics, antibiotics (e.g., vancomycin analogs), and protease inhibitors. Its specific "threo" configuration and D-enantiomeric backbone confer unique conformational constraints and proteolytic stability to peptide chains.

| Core Attribute | Detail |

| CAS Number | 102507-18-6 |

| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoic acid |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.31 g/mol |

| Stereochemistry | D-threo (2R, 3S) |

| Appearance | White to off-white crystalline powder |

Chemical Identity & Stereochemistry

The stereochemical integrity of Boc-D-threo-3-phenylserine is its most critical quality attribute.[1] Unlike standard amino acids with a single chiral center, phenylserine possesses two (C2 and C3), leading to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro.

Stereochemical Configuration

-

D-Configuration: Refers to the absolute configuration at the

-carbon (C2), which is (R) . -

Threo-Configuration: Indicates that the amino and hydroxyl groups are on opposite sides in the Fischer projection. For the D-isomer, this dictates the

-carbon (C3) is (S) . -

Absolute Assignment: (2R, 3S) .

Structural Visualization

The following diagram illustrates the stereochemical relationships and the derivatization pathway.

Caption: Stereochemical relationship between the target D-threo isomer and its potential impurities.

Physicochemical Properties

Researchers must validate these properties for every new lot, as trace diastereomeric impurities can significantly alter melting points and solubility.

Solid-State Properties[1]

-

Physical State: Crystalline solid.

-

Melting Point: Typically 105–115 °C (Note: Pure enantiomers often have sharp melting points; a broad range >2°C indicates diastereomeric contamination).

-

Hygroscopicity: Low to moderate. Store in a desiccator.

Solution Properties

-

Solubility Profile:

-

Soluble: Methanol, Ethanol, DMF, DMSO, Dichloromethane (DCM), Ethyl Acetate.

-

Sparingly Soluble: Diethyl ether, Toluene.

-

Insoluble: Water (unless pH is adjusted > 8, though this risks racemization or Boc removal if too high/low).

-

-

pKa (Predicted):

-

Carboxyl group: ~3.5[1]

-

Hydroxyl group: ~13.0 (The Boc-amine is non-basic).

-

-

LogP: ~1.5 to 1.8 (Lipophilic due to the phenyl and Boc groups).

Optical Rotation[1][2]

-

Specific Rotation

: Must be determined experimentally.-

Reference: The L-threo enantiomer typically exhibits rotation in the range of

to -

Expectation:Boc-D-threo-3-phenylserine is expected to have an opposite rotation (negative value) in similar solvents, though solvent effects (e.g., changing from EtOH to AcOH) can invert the sign. Always compare against a Certificate of Analysis (CoA) specific to the batch.

-

Analytical Characterization Protocols

Trustworthy identification requires distinguishing the threo isomer from the erythro contaminant.

Nuclear Magnetic Resonance (NMR)

The coupling constant (

-

Protocol: Dissolve ~10 mg in DMSO-

or CD -

Diagnostic Signal: Look at the doublet for the

-proton (approx. 4.0–4.5 ppm).-

Threo (Anti): Smaller coupling constant, typically

. -

Erythro (Syn): Larger coupling constant, typically

.

-

-

Note: The intramolecular Hydrogen bonding in non-polar solvents can affect these values. DMSO is preferred to disrupt these bonds for consistent measurement.

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns may not separate diastereomers efficiently.

-

Column: Chiral stationary phase (e.g., Chiralpak AD-H or OD-H) is recommended for enantiomeric purity.

-

Mobile Phase: Hexane : Isopropanol (with 0.1% TFA) gradient.

-

Detection: UV at 254 nm (Phenyl absorption).

Mass Spectrometry (MS)

-

Ionization: ESI (Positive Mode).

-

Key Fragments:

-

Loss of Boc group:

(Phenylserine core). -

Loss of t-Butyl:

.

-

Handling & Synthetic Utility

Storage & Stability[1][2]

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the benzylic position over long periods.

-

Stability: Stable for >2 years if kept dry. Avoid strong acids (removes Boc) and strong bases (risk of epimerization at C2).

Deprotection Workflow

To access the free amine for peptide coupling:

-

Reagent: 4M HCl in Dioxane or 50% TFA in DCM.

-

Conditions: 0 °C to Room Temperature, 30–60 minutes.

-

Scavengers: Add triethylsilane (TES) if the benzylic hydroxyl is prone to carbocation formation (though less critical here than for Trityl groups).

Workflow Diagram: Quality Control

Caption: Recommended Quality Control workflow before utilizing the reagent in synthesis.

References

-

Chemical Identity: PubChem.[2][3][4][5] D-threo-3-phenylserine (CID 672406). National Library of Medicine. Available at: [Link][1]

- Stereochemical Rules: Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality.

-

Synthetic Application: Misono, H., et al. (2005).[6] Characterization of an Inducible Phenylserine Aldolase. ResearchGate. Available at: [Link]

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenylserine | C9H11NO3 | CID 12314153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. D-threo-3-phenylserine | C9H11NO3 | CID 672406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of Boc-D-threo-3-phenylserine

This guide is structured as an advanced technical resource for process chemists and researchers handling Boc-D-threo-3-phenylserine. It synthesizes physicochemical principles with practical, field-proven methodologies.

Executive Summary

Boc-D-threo-3-phenylserine (CAS: 102507-18-6) is a critical chiral building block in the synthesis of complex peptides and peptidomimetics. Its structural duality—combining a lipophilic N-terminal protecting group (tert-butyloxycarbonyl) and a phenyl ring with a polar

This guide provides a definitive solubility landscape, purification workflows, and troubleshooting protocols designed to maximize yield and enantiomeric purity during drug development campaigns.

Physicochemical Profile & Solubility Logic

To manipulate this compound effectively, one must understand the competing forces within its structure:

-

Lipophilic Domains: The tert-butyl group and the phenyl ring drive solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

-

Polar/H-Bonding Domains: The carboxylic acid and, critically, the

-hydroxyl group introduce hydrogen bond donor/acceptor sites. This increases solubility in alcohols (MeOH, EtOH) but significantly increases the risk of "oiling out" in non-polar solvents compared to Boc-Phe-OH.

Solubility Landscape Table

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvent for coupling reactions; excellent for preventing aggregation. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>80 mg/mL) | Preferred for extraction and workup. Partitions well against aqueous acid/base. |

| Polar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Used for peptide coupling (SPPS). Difficult to remove; avoid for recrystallization. |

| Alcohols | Methanol, Ethanol, Isopropanol | High (Warm) to Moderate (Cold) | Excellent for recrystallization (often mixed with water). |

| Ethers | THF, 2-MeTHF, Dioxane | High | Good reaction solvents; 2-MeTHF is a greener alternative to DCM. |

| Hydrocarbons | Hexanes, Heptane, Pentane | Insoluble (<1 mg/mL) | Critical Anti-Solvents . Used to induce precipitation or crystallization.[1][2] |

| Water | Water | Insoluble (at pH < 7) | Soluble only as a salt at pH > 8 (e.g., in NaHCO₃). |

Experimental Protocols

Protocol A: Standard Solubility Screening

Use this protocol to determine the precise saturation point for your specific batch, as impurity profiles can shift solubility boundaries.

-

Preparation : Weigh 50 mg of Boc-D-threo-3-phenylserine into a 4 mL vial.

-

Addition : Add the target solvent in 100 µL increments at 25°C.

-

Observation : Vortex for 30 seconds after each addition.

-

Clear solution: Soluble.

-

Turbid/Solid remains: Insoluble.

-

-

Thermal Stress : If insoluble at 0.5 mL (100 mg/mL), heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Purification via Acid-Base Extraction

This is the primary method to remove non-acidic impurities and unreacted reagents before recrystallization.

-

Dissolution : Dissolve crude material in Ethyl Acetate (10 mL/g).

-

Basic Extraction : Extract with saturated NaHCO₃ (3 x 5 mL/g). The product moves to the aqueous phase (as the carboxylate salt); non-acidic impurities remain in the organic phase.

-

Wash : Wash the combined aqueous layer with fresh Ethyl Acetate (to remove trapped lipophilic impurities).

-

Acidification : Cool the aqueous layer to 0–5°C. Slowly acidify to pH 2–3 using 1M KHSO₄ or 10% Citric Acid. Avoid strong mineral acids (HCl) if possible to prevent Boc cleavage.

-

Re-extraction : Extract the cloudy acidic aqueous layer with Ethyl Acetate (3 x).

-

Drying : Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol C: Recrystallization (The "Anti-Solvent" Method)

Due to the

-

Dissolve : Dissolve the dried foam/oil in the minimum amount of warm Ethyl Acetate (40–45°C).

-

Seed : If available, add a tiny crystal of pure Boc-D-threo-3-phenylserine.

-

Precipitate : Add Hexanes (or Heptane) dropwise with slow stirring until a persistent turbidity is observed.

-

Ratio Target: Typically 1:3 to 1:5 (EtOAc:Hexane).

-

-

Crystallize : Allow the mixture to cool slowly to room temperature, then place in a fridge (4°C) overnight.

-

Warning: Do not cool rapidly, or the product will oil out.

-

-

Collect : Filter the white solid and wash with cold Hexanes.

Visualization: Purification Workflow

The following diagram illustrates the decision logic for purifying Boc-D-threo-3-phenylserine, highlighting the critical phase-transfer steps.

Figure 1: Acid-Base Extraction and Recrystallization Workflow for Boc-D-threo-3-phenylserine.

Troubleshooting & Best Practices

The "Oiling Out" Phenomenon

Problem: Upon adding the anti-solvent (Hexane), the product separates as a sticky oil rather than a crystal.

Cause: The

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the interface of the oil and solvent.

-

Seeding: This is the most effective method. Save a small amount of crude solid before dissolving to use as seeds.

-

Solvent Switch: If EtOAc/Hexane fails, try Ethanol/Water . Dissolve in warm Ethanol, then add water dropwise until turbid.

Stability in Solution

-

DCM/CHCl₃: Stable for days at room temperature.

-

Methanol/Ethanol: Stable, but avoid prolonged heating (>50°C) to prevent potential transesterification, although the Boc group usually suppresses this.

-

DMF/DMSO: Use fresh. Old DMF containing dimethylamine can cause slow deprotection or side reactions.

References

-

Sigma-Aldrich. BOC-ON Reagent Technical Bulletin. Accessed via Merck/Sigma-Aldrich. Link

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Link

-

Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Org. Synth. 1980, 59, 183. (Standard protocol for Boc-Phe analogs). Link

-

Google Patents. CN112661672A: Crystallization method of Boc-amino acid. (Describes the oil-to-crystal transition using weak polar solvents). Link

-

PubChem. DL-threo-beta-Phenylserine Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Structural, Synthetic, and Analytical Differentiation of Threo and Erythro Boc-3-Phenylserine Isomers

Executive Summary

Boc-3-phenylserine (N-tert-butoxycarbonyl-3-phenylserine) is a critical non-proteinogenic amino acid scaffold used in the synthesis of complex peptidomimetics, antibiotics (e.g., vancomycin congeners), and chiral auxiliaries. The compound possesses two contiguous stereocenters at the

The distinction between threo (anti) and erythro (syn) diastereomers is non-trivial due to rotational freedom in acyclic systems, which complicates NMR assignment. This guide provides a definitive technical framework for identifying, synthesizing, and separating these isomers, prioritizing methods with high stereochemical fidelity.

Stereochemical Fundamentals

Nomenclature and Absolute Configuration

The terms threo and erythro are derived from the carbohydrates threose and erythrose.[2] In the context of 3-phenylserine:

-

Erythro (Syn): In the Fischer projection, the amino group (

) and the hydroxyl group (-

Configurations: (

) and (

-

-

Threo (Anti): In the Fischer projection, the amino group and the hydroxyl group are on opposite sides .

-

Configurations: (

) and (

-

Note on Cahn-Ingold-Prelog (CIP) Priority: Unlike simple aliphatic amino acids, the presence of the phenyl ring at C3 and the oxygen at C3 affects priority.

-

L-threo: (

)-Boc-3-phenylserine (Precursor to Chloramphenicol analogs). -

L-erythro: (

)-Boc-3-phenylserine.

Visualizing the Isomers

The following Graphviz diagram illustrates the stereochemical relationships and the decision logic for assignment.

Caption: Decision tree for stereochemical assignment based on Fischer projection and resulting conformational properties.

Spectroscopic Differentiation (NMR)[3]

The most common error in assigning phenylserine isomers is relying on acyclic coupling constants without considering solvent effects.

The Coupling Constant ( ) Rule

In non-polar solvents (e.g.,

| Feature | Threo (Anti) | Erythro (Syn) | Mechanistic Rationale |

| 8.0 – 10.0 Hz | 3.0 – 5.0 Hz | Threo isomer adopts a conformation where | |

| Chemical Shift ( | Upfield (Rel.) | Downfield (Rel.)[3] | Anisotropic effect of the phenyl ring often shields the |

| Solvent Effect | High Stability | Variable | In polar solvents (DMSO- |

Critical Protocol: Always run NMR in

Chemical Derivatization (The "Gold Standard")

If

-

Cis-oxazolidinone (from Erythro):

Hz. -

Trans-oxazolidinone (from Threo):

Hz. -

Note: This reverses the acyclic trend due to the rigid ring constraints.

Synthetic Pathways and Selectivity[5]

Thermodynamic versus kinetic control dictates the ratio of isomers formed during the aldol condensation of glycine equivalents with benzaldehyde.

Copper(II)-Catalyzed Aldol Reaction

This is the standard laboratory method for accessing the threo isomer.

-

Mechanism: The reaction proceeds via a glycine-enolate coordinated to Cu(II). The transition state minimizes steric interactions between the phenyl ring of the aldehyde and the carboxylate complex.

-

Selectivity: Favors Threo (Anti) isomer (

ratio typical). -

Reaction Scheme:

Workflow Diagram

Caption: Synthetic workflow for Threo-selective Boc-3-phenylserine production via Copper(II) catalysis.

Experimental Protocols

Synthesis of Threo-Boc-3-Phenylserine (Standardized)

-

Complex Formation: Dissolve Glycine (

eq) in -

Aldol Addition: Add Benzaldehyde (

eq) and maintain at -

Harvesting: Filter the blue solid. This precipitation step is the primary purification method, removing most erythro isomer (which remains in solution).

-

Decomplexation: Suspend solid in water; treat with thioacetamide or

(or use Dowex 50W resin for a metal-free route). Filter -

Boc-Protection: Treat the free amino acid filtrate with

( -

Workup: Acidify to pH 2-3 with

(avoid

Separation and Purification (HPLC)

If the erythro isomer is required or high purity is needed:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (

TFA) / Acetonitrile (-

Gradient:

to

-

-

Retention: Erythro typically elutes after threo in reverse-phase systems due to the formation of a more lipophilic internal H-bond network that effectively masks the polar groups more efficiently than the threo form in the specific mobile phase environment (though this can vary by column; always run standards).

Biological Implications

The stereochemistry of 3-phenylserine dictates its fit into the chiral pockets of enzymes and receptors.

-

Antibiotics: The D-threo (

) configuration is essential for the activity of Chloramphenicol . The erythro isomers are biologically inactive in this context.[1] -

Peptidomimetics: In protease inhibitors, the phenylserine side chain mimics the transition state of peptide hydrolysis. The threo isomer places the phenyl ring and hydroxyl group in a specific spatial arrangement required to displace the catalytic water molecule in aspartyl proteases.

-

Vancomycin: The central amino acid in the Vancomycin binding pocket is derived from (

)-3-phenylserine (D-erythro). Using the wrong isomer during total synthesis abolishes the antibiotic's ability to bind the D-Ala-D-Ala terminus of bacterial cell walls.

References

-

Determination of Relative Configuration (NMR)

- Journal of Organic Chemistry, "Stereoselective synthesis of threo-3-phenylserine".

-

Source:

-

Synthesis & Copper Catalysis

- Tetrahedron, "Preparation of threo-3-phenylserine via copper(II) complex".

-

Source:

-

Biological Activity & Separation

- Journal of Chromatography A, "Separ

-

Source:

-

General Stereochemistry Reference

- IUPAC Gold Book, "Erythro and Threo nomencl

-

Source:

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-D-threo-3-phenylserine: Melting Point and Stability

For Immediate Release to the Scientific Community

This in-depth technical guide, authored for researchers, scientists, and professionals in drug development, provides a detailed analysis of the melting point and chemical stability of Boc-D-threo-3-phenylserine. As a crucial chiral building block in the synthesis of complex peptides and novel therapeutics, a thorough understanding of its physicochemical properties is paramount for ensuring consistent quality, predictable performance, and optimal storage conditions.[1][2] This guide offers field-proven insights and methodologies for the accurate characterization of this important amino acid derivative.

Introduction: The Significance of Boc-D-threo-3-phenylserine in Synthetic Chemistry

N-tert-butoxycarbonyl-D-threo-3-phenylserine (Boc-D-threo-3-phenylserine) is a valuable derivative of 3-phenylserine, a non-proteinogenic amino acid. The tert-butoxycarbonyl (Boc) protecting group on the amine is instrumental in peptide synthesis, offering robust protection under neutral and basic conditions while allowing for facile removal under mild acidic conditions.[3] This strategic protection is fundamental to controlling the sequence of amino acid addition during the construction of complex peptide chains. The unique threo configuration of this molecule further expands its utility in designing peptides with specific conformational constraints and biological activities. A comprehensive understanding of its physical and chemical stability is therefore a critical prerequisite for its effective application in research and development.

Melting Point Determination: A Critical Quality Attribute

The melting point of a pure crystalline solid is a sharp, well-defined physical property that serves as a primary indicator of its identity and purity.[4] For Boc-D-threo-3-phenylserine, an accurate melting point determination is essential for quality control and to ensure the integrity of the starting material in sensitive synthetic protocols.

Reported Melting Point Data

As of the date of this guide, a definitive, experimentally determined melting point for Boc-D-threo-3-phenylserine is not widely reported in publicly available literature or commercial supplier specifications. However, by examining analogous structures, we can establish a reasonable expected range.

| Compound | Structure | Melting Point (°C) |

| Boc-D-phenylalanine | Boc-NH-CH(CH₂Ph)-COOH | 82.5 - 88.5[5] |

| N-(tert-Butoxycarbonyl)-D-serine | Boc-NH-CH(CH₂OH)-COOH | 95 |

Given the structural similarities, it is anticipated that the melting point of Boc-D-threo-3-phenylserine would lie within a comparable range, likely between 80°C and 100°C. The presence of the additional hydroxyl group compared to Boc-D-phenylalanine might suggest a slightly higher melting point due to potential for increased hydrogen bonding.

Protocol for Melting Point Determination

The following protocol outlines a standard and reliable method for determining the melting point of a fine chemical like Boc-D-threo-3-phenylserine, in accordance with pharmacopeial standards.[6]

Objective: To accurately determine the melting range of a solid sample.

Materials:

-

Boc-D-threo-3-phenylserine sample (finely powdered and dry)

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the Boc-D-threo-3-phenylserine sample is completely dry, as residual solvent can depress the melting point.[7]

-

If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube by tapping the open end into the sample and then gently tapping the sealed end on a hard surface to compact the material. The packed sample height should be 2-3 mm.[7]

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point.[7]

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[6][7]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).

-

The melting point is reported as a range from the onset to the clear point. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the material.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the sample to remain in equilibrium with the heating block and the thermometer.

Caption: Workflow for Melting Point Determination.

Chemical Stability of Boc-D-threo-3-phenylserine

The stability of Boc-D-threo-3-phenylserine is a critical factor influencing its shelf-life, storage conditions, and its compatibility with various reaction conditions. The primary point of lability in the molecule is the Boc protecting group.

General Stability Profile

The tert-butoxycarbonyl (Boc) group is well-established to be:

-

Stable under neutral and basic conditions: This stability makes it orthogonal to other protecting groups like Fmoc, which is base-labile.[3]

-

Labile under acidic conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[] The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.

-

Thermally Labile at Elevated Temperatures: While generally stable at ambient temperatures, thermal deprotection of the Boc group can occur at temperatures around 150°C.[9] This is typically not a concern under standard storage or reaction conditions but should be considered in high-temperature applications.

Recommended Storage Conditions

Based on its general stability profile, the following storage conditions are recommended for Boc-D-threo-3-phenylserine to ensure its long-term integrity:

-

Temperature: Store at 0-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.

-

Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.

-

Light: Protect from light.

Protocol for a Comprehensive Stability Study

To generate specific stability data for Boc-D-threo-3-phenylserine, a forced degradation study should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[10]

Objective: To evaluate the stability of Boc-D-threo-3-phenylserine under various stress conditions to identify potential degradation pathways and establish a re-test period.

Materials and Methods:

-

Boc-D-threo-3-phenylserine of known purity

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a chiral column if stereochemical purity is to be assessed.

-

pH meter

-

Acids (e.g., HCl, H₂SO₄), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

Experimental Design:

A summary of the stress conditions to be applied is presented in the table below. Samples should be stored under these conditions for a defined period (e.g., up to 4 weeks, with intermediate time points). A control sample should be stored under the recommended long-term storage conditions (e.g., 5°C ± 3°C).

| Condition | Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | To assess stability in basic conditions. |

| Oxidative Stress | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation. |

| Thermal Stress | 80°C | To assess the effect of elevated temperature. |

| Photostability | ICH Q1B recommended conditions | To determine sensitivity to light. |

Analytical Procedure:

At each time point, the samples should be analyzed by a validated stability-indicating HPLC method. The following parameters should be monitored:

-

Assay: To determine the percentage of remaining Boc-D-threo-3-phenylserine.

-

Purity: To detect and quantify any degradation products.

-

Appearance: Visual inspection for any changes in color or physical state.

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

References

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved February 9, 2026, from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved February 9, 2026, from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 9, 2026, from [Link]

-

Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Showing Compound L-Threo-3-phenylserine (FDB022892) - FooDB. (2011, September 21). Retrieved February 9, 2026, from [Link]

-

N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved February 9, 2026, from [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015, October 28). Retrieved February 9, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved February 9, 2026, from [Link]

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.). Retrieved February 9, 2026, from [Link]

-

ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. (2025, August 6). Retrieved February 9, 2026, from [Link]

-

(2R,3S)-boc-3-Phenylisoserine | C14H19NO5 | CID 7010687 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved February 9, 2026, from [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11). Retrieved February 9, 2026, from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved February 9, 2026, from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.). Retrieved February 9, 2026, from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved February 9, 2026, from [Link]

-

DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17). European Medicines Agency. Retrieved February 9, 2026, from [Link]

-

Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. L08722.06 [thermofisher.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Note: Synthesis of Vancomycin Aglycon Analogs Incorporating Boc-D-threo-3-phenylserine

Abstract & Strategic Rationale

The emergence of Vancomycin-Resistant Enterococci (VRE) and Staphylococcus aureus (VRSA) necessitates the development of next-generation glycopeptide antibiotics.[1] Resistance typically arises from the reprogramming of the bacterial peptidoglycan terminus from D-Ala-D-Ala to D-Ala-D-Lac, eliminating a critical hydrogen bond and introducing lone-pair repulsion.[2]

This Application Note details the protocol for synthesizing vancomycin aglycon analogs by substituting Residue 2 (D-Tyr) with Boc-D-threo-3-phenylserine . This substitution serves two critical functions in drug development:

-

Simplification: It removes the phenolic hydroxyl of the C-ring, allowing researchers to probe the necessity of this specific H-bond donor/acceptor in the binding pocket.

-

Stereochemical Probe: The D-threo (2R, 3S) configuration is essential for pre-organizing the peptide backbone to favor the bioactive "cup" conformation. Using the L-threo or erythro diastereomers typically leads to inactive atropisomers.

This guide focuses on the Linear Assembly and

Critical Material Attributes

Reagent Profile: Boc-D-threo-3-phenylserine

-

Chemical Name: (2R,3S)-3-phenyl-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoic acid.

-

Role: Precursor for Residue 2 (modified C-ring).

-

Stereochemical Purity Requirement:

. Contamination with the erythro isomer will result in failure of the C-O-D ring cyclization due to severe steric clash during the atropisomer formation. -

Solubility: Soluble in DMF, DMSO, and MeOH. Sparingly soluble in DCM.

Comparison of Coupling Strategies

| Feature | Oxidative Coupling (Biomimetic) | |

| Mechanism | Nucleophilic aromatic substitution on fluoro-nitro arenes. | Phenolic radical coupling (e.g., VOF |

| Precursor Req. | Requires halogenated aromatic rings (F, Cl).[1] | Requires electron-rich phenols. |

| Yield | High (40–70% for macrocyclization). | Variable (often <20% for analogs). |

| Selectivity | Kinetic control favors natural atropisomer (P-isomer).[1] | Thermodynamic equilibration often required. |

Experimental Protocol: Linear Heptapeptide Assembly

Objective: Synthesize the linear heptapeptide precursor incorporating Boc-D-threo-3-phenylserine at position 2. Scale: 0.1 mmol (optimization scale).

Workflow Diagram (Linear Assembly)

Figure 1: SPPS workflow emphasizing the specialized coupling conditions required for the sterically hindered beta-hydroxy amino acid.

Step-by-Step Methodology

Note: While standard Fmoc-SPPS is used for the backbone, the Boc-D-threo-3-phenylserine introduces a Boc group. This implies the final N-terminal amino acid (AA1) must be coupled before the final global deprotection, or the synthesis must switch to a solution-phase segment condensation if the Boc group is intended to remain (unlikely for cyclization).

Assumption: We are synthesizing the linear precursor H-Leu-Psi[CHOH]-Asn-HPG-HPG-Tyr-DHPG-OH analog.

-

Resin Preparation:

-

Swell Fmoc-DHPG-Wang resin (0.1 mmol, 0.5 mmol/g loading) in DMF for 30 min.

-

Deprotect: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

-

-

Elongation (AA7 to AA3):

-

Standard coupling: 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 4 eq. HOBt, 8 eq. DIEA.

-

Reaction time: 45 min.

-

Critical: Use Fmoc-D-4-hydroxyphenylglycine for AA4/AA5.

-

-

Coupling of Boc-D-threo-3-phenylserine (Residue 2):

-

Rationale: The

-hydroxyl group and the bulky phenyl ring create significant steric hindrance. Standard HBTU coupling often results in deletion sequences. -

Reagents: 3 eq. Boc-D-threo-3-phenylserine, 3 eq. HATU , 3 eq. HOAt , 6 eq.[3] TMP (2,4,6-trimethylpyridine).

-

Solvent: DMF/DMSO (9:1) to improve solubility.

-

Procedure: Pre-activate the amino acid for 2 min before adding to the resin. Double couple (2 x 2 hours).

-

QC Point: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues).

-

-

Final AA1 Coupling (N-Methyl-Leucine):

-

Since AA2 has a Boc group, standard Fmoc deprotection cannot be used here.

-

Route A (Boc-Chemistry Hybrid): If the N-terminus is Boc-protected, cleave the peptide from the resin using TFA (which also removes the Boc).

-

Route B (Modified Building Block): Use Fmoc -D-threo-3-phenylserine if available.

-

Protocol Adjustment: Assuming Boc-D-threo-3-phenylserine is the only source: The synthesis effectively pauses here. Cleave from resin (95% TFA, 2.5% TIPS, 2.5% H2O). The Boc group is removed during cleavage.[1]

-

Solution Phase Capping: React the free N-terminus of the cleaved hexapeptide with Boc-N-Me-D-Leu-OSu (hydroxysuccinimide ester) in solution (DMF, pH 8) to install Residue 1.

-

Experimental Protocol: Macrocyclization ( Strategy)

This is the most challenging step. We utilize the Boger Protocol , which relies on a nucleophilic aromatic substitution to form the biaryl ether between the D-ring (Residue 4) and the C-ring (Residue 2/Phenylserine mimic).

Prerequisite: The AA4 (D-ring) must contain a nucleophile (phenol), and the AA2 (C-ring precursor) or AA4 must be activated. Correction: In the standard Boger synthesis, the C-ring (our Phenylserine) acts as the nucleophile (if it were a phenol) or the electrophile.

-

Specific Adaptation: For Phenylserine (no phenol on the ring), the cyclization usually happens between the D-ring (Residue 4) and the E-ring (Residue 6) , or the C-ring (Residue 2) and D-ring (Residue 4) .

-

Chemistry Note: If using 3-phenylserine (non-hydroxylated), you cannot form the C-O-D ether bond via oxidative coupling of phenols because there is no phenol on the C-ring.

-

Implication: Analogs using phenylserine at Residue 2 are typically monocyclic (D-O-E ring only) or use a different linkage (e.g., Suzuki coupling if halogenated).

-

Revised Protocol Focus: We will describe the cyclization of the D-O-E Ring (Residue 4 to 6) which preserves the vancomycin core, while the Phenylserine at Residue 2 remains acyclic or participates in a Suzuki biaryl coupling (C-C bond) to Residue 4.

Selected Pathway: Suzuki-Miyaura Macrocyclization (C-C Bond Formation) . Why? Because 3-phenylserine lacks the oxygen for an ether bridge. To constrain the ring, we form a biaryl bond between the Phenylserine (C-ring) and the HPG (D-ring).

Cyclization Workflow

Figure 2: Suzuki-Miyaura macrocyclization strategy for non-phenolic C-ring analogs.

Detailed Procedure

-

Preparation:

-

Ensure the linear peptide has an Iodo group on the Phenylserine phenyl ring (usually installed on the starting material: Boc-D-threo-3-(4-iodophenyl)serine) and a Boronic Acid/Ester on Residue 4.

-

-

Reaction Setup:

-

Dissolve linear peptide in degassed Toluene/n-Butanol/Water (1:1:0.1) at a concentration of 1 mM (High dilution is critical to prevent polymerization).

-

-

Catalyst Addition:

-

Add Pd(OAc)₂ (0.2 eq) and S-Phos (0.4 eq).

-

Base: K₃PO₄ (3 eq).

-

-

Execution:

-

Heat to 100°C under Argon for 12–16 hours.

-

Monitor by LC-MS for the loss of the linear mass and appearance of the cyclized product (Mass - 2H + bond formation).

-

-

Work-up:

-

Filter through Celite to remove Palladium.

-

Concentrate and purify via Preparative HPLC (C18 column, 0.1% TFA in Water/Acetonitrile).

-

Quality Control & Troubleshooting

Analytical Parameters

| Parameter | Method | Acceptance Criteria |

| Identity | HR-MS (ESI+) | Monoisotopic mass within 5 ppm of calc. |

| Purity | RP-HPLC (214 nm) | >95% Area Under Curve. |

| Stereochemistry | Marfey's Analysis | Confirm no racemization of D-threo center (must remain 2R, 3S). |

| Atropisomerism | 1H NMR | Distinct chemical shifts for atropisomers. Natural (P)-isomer often shows distinct shielding of the AA1 methyls. |

Common Pitfalls

-

Racemization at AA2: The activation of

-hydroxy amino acids can lead to oxazoline formation, resulting in racemization.-

Solution: Use HOAt (not just HOBt) and minimize base contact time during activation.

-

-

Incomplete Cyclization:

-

Solution: Ensure strict oxygen-free conditions for Pd-catalyzed steps. "Degas" solvents via freeze-pump-thaw, not just bubbling.

-

References

-

Boger, D. L. (2001). "Vancomycin, Teicoplanin, and Ramoplanin: Synthetic and Mechanistic Studies." Medicinal Research Reviews. Link

-

Evans, D. A., et al. (1998). "Total Synthesis of the Vancomycin Aglycon." Journal of the American Chemical Society.[1] Link

-

Nicolaou, K. C., et al. (1999).[1] "Total Synthesis of Vancomycin." Angewandte Chemie International Edition. Link

-

Crowley, B. M., & Boger, D. L. (2006). "Total Synthesis of the Ristocetin Aglycon." Journal of the American Chemical Society.[1] Link

-

Okano, A., et al. (2017). "Peripheral modifications of [Ψ[CH2NH]Tpg4]vancomycin with added synergistic mechanisms of action provide durable and potent antibiotics."[1] Proceedings of the National Academy of Sciences. Link

Sources

- 1. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5223413A - Process for the preparation of vancomycin - Google Patents [patents.google.com]

Application Note: Strategic Incorporation of Boc-D-threo-3-phenylserine into Peptidomimetics

Abstract & Strategic Overview

The incorporation of Boc-D-threo-3-phenylserine (Boc-D-threo-

This guide addresses the three primary challenges associated with this residue:

-

Steric Hindrance: The bulky

-phenyl group retards coupling rates.[1] -

Racemization: The

-proton is prone to abstraction during activation, leading to epimerization (Threo -

Chemoselectivity: The unprotected

-hydroxyl group competes with the amine for acylation (O-acylation vs. N-acylation).[1]

Stereochemical Definition

Ensure your starting material corresponds to the correct absolute configuration.[1]

-

D-threo:

configuration. -

L-threo:

configuration.[1] -

Note: The "threo" designation implies that in the Fischer projection, the amino and hydroxyl groups are on opposite sides.[1]

Decision Matrix & Workflow

The following decision tree outlines the synthetic strategy based on the intended application (Linear Sequence vs. Cyclic Constraint).

Figure 1: Strategic workflow for processing Boc-D-threo-3-phenylserine. Protocol selection depends on whether the

Protocol A: Solution-Phase Coupling (OH-Unprotected)

Objective: Couple Boc-D-threo-3-phenylserine to an amine (H-AA-OR) without protecting the

Materials

-

Carboxylic Acid: Boc-D-threo-3-phenylserine (1.0 equiv)

-

Amine Component: H-AA-OR

HCl (1.1 equiv) -

Coupling Agent: HATU (1.05 equiv) or EDC

HCl (1.1 equiv) / HOAt (1.1 equiv) -

Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (Diisopropylethylamine)[1]

-

Solvent: Anhydrous DMF or DCM/DMF (9:1)

Step-by-Step Procedure

-

Pre-Activation (The "Cold Start"):

-

Dissolve Boc-D-threo-3-phenylserine (1.0 mmol) and HATU (1.05 mmol) in anhydrous DMF (5 mL) under Nitrogen.

-

Cool the solution to 0°C in an ice bath.

-

Scientific Insight: Low temperature suppresses the formation of the oxazolone intermediate, the primary driver of racemization in activated amino acids.[1]

-

-

Base Addition:

-

Coupling:

-

Work-up (Acid Wash):

-

Validation:

Protocol B: Synthesis of Phenyl-Oxazoline Peptidomimetics

Objective: Convert the Boc-D-threo-3-phenylserine residue into a 5-phenyl-oxazoline ring after peptide coupling. Rationale: Oxazolines act as rigid peptide bond isosteres and are precursors to other heterocycles.[1] The Burgess Reagent provides mild, neutral conditions that preserve stereochemical integrity (inversion of configuration at C-3 occurs, converting threo to cis-oxazoline).[1]

Materials

-

Substrate: Boc-D-threo-3-phenylserinyl-amide (Peptide intermediate)

-

Reagent: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate)

-

Solvent: Anhydrous THF or DCM[1]

Step-by-Step Procedure

-

Preparation:

-

Cyclization:

-

Add Burgess Reagent (1.5 equiv, 0.75 mmol) in one portion.

-

Reflux the mixture at 40°C for 2–4 hours.

-

Mechanism:[5][6][7][8] The hydroxyl group attacks the sulfonyl center, forming a leaving group.[1] The amide oxygen then attacks the

-carbon with inversion of configuration .[1] -

Result:D-threo precursor yields the cis -oxazoline (4S, 5S configuration relative to the ring, assuming D-threo starting material).[1]

-

-

Purification:

Analytical Validation & QC

HPLC Analysis[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm.[1] -

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 min.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl ring).[1]

-

Expectation: The diastereomer (Erythro) will typically have a different retention time.[1] Spiking with a known Erythro standard is the only way to prove <1% racemization definitively.[1]

NMR Spectroscopy (Stereochemical Proof)

The coupling constant between the

| Configuration | Note | |

| Threo (Anti) | 2.0 – 5.0 Hz | Small coupling due to gauche conformation in preferred rotamer. |

| Erythro (Syn) | 9.0 – 10.0 Hz | Large coupling due to anti-periplanar arrangement.[1] |

Critical Check: If your product shows a doublet with

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Steric hindrance of phenyl ring. | Switch from EDC/HOBt to HATU/HOAt . Increase reaction time to 12h. |

| Double Mass (+181) | O-acylation of | Reduce base equivalents. Ensure base is added after cooling.[1][3] |

| Racemization | Oxazolone formation during activation.[1] | Use Collidine (TMP) instead of DIPEA/TEA.[1] Add Oxyma Pure or HOAt as additive.[1] |

| No Cyclization (Burgess) | Old reagent (moisture sensitive).[1] | Use fresh Burgess reagent.[1] Ensure anhydrous solvent.[1] |

References

-

Synthesis and Properties of Phenylserine Derivatives

-

Reference: A. J. Pearson et al., "Synthesis of D- and L-phenylserine derivatives," Journal of Organic Chemistry, 1989.[1]

- Context: Establishes the baseline stereochemical properties and NMR values for threo/erythro isomers.

-

(Verified Domain: pubs.acs.org)

-

-

Coupling Reagents for Hindered Amino Acids

-

Reference: L. A. Carpino, "1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive," Journal of the American Chemical Society, 1993.[1]

- Context: Defines the superiority of HOAt/HATU for sterically hindered couplings like phenylserine.

-

(Verified Domain: pubs.acs.org)

-

-

Oxazoline Formation via Burgess Reagent

-

Preventing Racemization in Peptide Synthesis

Sources

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. 2-Oxazoline synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Application Note: High-Fidelity Esterification of Boc-D-threo-3-phenylserine

Executive Summary

Boc-D-threo-3-phenylserine is a high-value chiral synthon used in the synthesis of antibiotics (e.g., chloramphenicol analogues) and peptide mimetics.[1][2] Its esterification presents a unique "triad of instability" due to:

-

Acid Lability: The tert-butoxycarbonyl (Boc) group is acid-sensitive.[1][2]

-

Epimerization Risk: The

-proton is benzylic and adjacent to an electron-withdrawing carbonyl, making it highly acidic ( -

Cyclization/Elimination: The

-hydroxyl group can attack the activated carbonyl (forming oxazolidinones) or undergo

This guide details three validated protocols designed to suppress these side reactions, ensuring >98% diastereomeric excess (de).

Part 1: Strategic Method Selection

Choose the protocol based on the desired ester moiety and available equipment.

Figure 1: Decision matrix for esterification protocols. Method A is the gold standard for methylation due to its neutral conditions.

Part 2: Critical Mechanistic Insights

Understanding the failure modes is essential for troubleshooting.[1][2] The "Threo" configuration (syn stereochemistry) is thermodynamically less stable than the "Erythro" form in certain solvents, but the primary risk is the loss of optical purity at the

The Oxazolidinone Trap

Under activating conditions (e.g., Carbodiimide coupling), the carbamate oxygen of the Boc group can attack the activated ester, or the

Figure 2: Competing reaction pathways. Avoiding strong bases and prolonged activation times is critical to preventing racemization and cyclization.

Part 3: Experimental Protocols

Method A: TMS-Diazomethane Methylation (The "Clean" Route)

Application: Synthesis of Methyl Esters.[1][2] Why: Avoids acidic conditions (protects Boc) and strong basic conditions (prevents epimerization).[1][2] Safer than traditional Diazomethane.[1]

Reagents:

-

TMS-Diazomethane (2.0 M in hexanes, 1.2 – 1.5 equiv)[2]

Protocol:

-

Dissolution: Dissolve 1.0 mmol of Boc-D-threo-3-phenylserine in 3 mL of Toluene and 1.5 mL of anhydrous Methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath. Critical: Low temperature suppresses side reactions.[2]

-

Addition: Add TMS-Diazomethane solution dropwise with vigorous stirring. The yellow color should persist.[1][2]

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Quenching: Add glacial acetic acid dropwise until the yellow color disappears (quenches excess diazomethane).

-

Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated

and brine. Dry over

Validation Criteria:

Method B: Cesium Carbonate Alkylation (The "Versatile" Route)

Application: Benzyl, Ethyl, Allyl, or simple Alkyl esters.

Why:

Reagents:

-

Cesium Carbonate (

, 1.1 equiv) -

Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 equiv)

Protocol:

-

Solubilization: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF.

-

Salt Formation: Add

(1.1 mmol). Stir for 15 minutes at room temperature. The mixture may look cloudy.[1][2] -

Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

-

Reaction: Stir at room temperature.

-

Workup: Pour into water (50 mL). Extract with

or EtOAc (3x).[1][2]-

Critical: Wash organic layer thoroughly with water/LiCl solution to remove DMF, which can interfere with crystallization.[1]

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Method C: Modified Steglich Coupling (The "Bulky" Route)

Application: tert-Butyl esters or coupling to complex alcohols.[1][2] Warning: High risk of racemization.[1] Requires strictly controlled conditions.[1][2]

Protocol:

-

Setup: Dissolve Substrate (1.0 equiv), Alcohol (1.1 equiv), and DMAP (0.1 equiv) in DCM (

).[1][2] -

Cooling: Cool to -10 °C (Ice/Salt bath).

-

Activation: Add EDC.HCl (1.1 equiv) or DCC (1.1 equiv).[1][2]

-

Time Limit: Stir at -10 °C for 1 hour, then 0 °C for 2 hours. Do not stir overnight.

Part 4: Quality Control & Data Interpretation[1]

Analytical Specification Table

Comparisons of expected data for the Methyl Ester derivative.

| Parameter | Specification | Method | Notes |

| Appearance | White crystalline solid | Visual | Oils indicate solvent trapping or impurities.[1][2] |

| 1H NMR ( | 400 MHz | Coupling constant | |

| 1H NMR (OMe) | 400 MHz | Diagnostic for ester formation.[1][2][5] | |

| HPLC Purity | > 98.0% | C18 Reverse Phase | UV @ 210/254 nm.[1][2] |

| Chiral Purity | > 99:1 er | Chiralpak AD-H | Hexane/IPA gradient.[1][2] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Doublet at | Base was too strong or reaction too hot.[1][2] Switch to Method A. | |

| Broadening of NMR signals | Rotamers (Boc group) | Run NMR at 50 °C or in DMSO- |

| Loss of Optical Rotation | Racemization | Check reagents for trace strong bases.[1][2] Ensure reaction time is minimized. |

| Mass Spec (M-18) | Oxazolidinone formation | Avoid carbodiimides (Method C). Use Method B. |

References

-

Boc-D-threo-3-phenylserine Properties. PubChem Compound Summary for CID 6427039. Link[1][2]

-

Cesium Carbonate Mediated Esterification. Organic & Biomolecular Chemistry, "Cesium carbonate-promoted synthesis of aryl methyl sulfides..." (Adapted for esters).[1][2][6][7][8] Link

-

TMS-Diazomethane Protocol. TCI Chemicals, "Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane."[1][2] Link

-

Racemization Mechanisms. MDPI, "Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids."[1][2] Link[1][2]

-

Boc-Amino Acid Esterification Overview. ResearchGate, "A Convenient Synthesis of Amino Acid Methyl Esters."[1][2] Link

Sources

- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylserine | C9H11NO3 | CID 12314153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-erythro-phenylserine | C9H11NO3 | CID 6919634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. thesis.unipd.it [thesis.unipd.it]

Application Note: Boc-D-threo-3-phenylserine in the Synthesis of Unnatural Amino Acids

Abstract & Introduction

Boc-D-threo-3-phenylserine (N-tert-butoxycarbonyl-D-threo-3-phenylserine) represents a critical chiral building block in the synthesis of complex peptidomimetics and unnatural amino acids. Unlike its L-isomer or the erythro diastereomer, the D-threo configuration is frequently privileged in the design of glycopeptide antibiotics (e.g., vancomycin analogs) and protease-resistant therapeutic peptides.

This guide details the specific utility of this scaffold, moving beyond standard coupling protocols to address the unique challenges posed by its

Key Chemical Attributes[1][2][3][4][5][6][7][8][9]

-

Stereochemistry: (2R, 3S) configuration. The threo relationship places the amino and hydroxyl groups on opposite sides of the Fischer projection, critical for specific receptor binding pockets.

-

Functionality: The

-hydroxyl group acts as both a handle for further derivatization (e.g., esterification, cyclization) and a nucleophile that requires careful management during peptide coupling to prevent O-acylation. -

Stability: The Boc group provides robust N-terminal protection stable to basic conditions but labile to acids (TFA/HCl), making it orthogonal to base-labile side-chain protectors (e.g., Fmoc, esters).

Core Application: Solid Phase Peptide Synthesis (SPPS)[10]

Incorporating Boc-D-threo-3-phenylserine into peptides presents two primary challenges: steric hindrance at the

Strategic Considerations

-

Hydroxyl Protection: For long peptides (>10 residues), use the O-benzyl (Bzl) protected derivative (Boc-D-threo-3-phenylserine(Bzl)-OH) to prevent side reactions. For shorter sequences, the unprotected hydroxyl can be tolerated if activation methods are carefully selected.

-

Coupling Reagents: Avoid highly activated species like acid halides. Use carbodiimide/additive mixtures (DCC/HOBt or DIC/Oxyma) to suppress racemization and O-overacylation.

Optimized Coupling Protocol (Boc Chemistry)

Objective: Efficient coupling of Boc-D-threo-3-phenylserine to a resin-bound peptide chain.

Materials:

-

Resin: PAM or MBHA resin (0.5 mmol/g loading).

-

Amino Acid: Boc-D-threo-3-phenylserine (3.0 eq).

-

Activator: DIC (Diisopropylcarbodiimide, 3.0 eq) and HOBt (1-Hydroxybenzotriazole, 3.0 eq).

-

Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Procedure:

-

Deprotection (TFA Cycle):

-

Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

-

Mechanistic Note: Removes the N-terminal Boc group from the previous residue, exposing the amine as a TFA salt.

-

-

Wash: DCM (3x), Isopropanol (2x), DCM (3x).

-

Neutralization:

-

Treat with 5% DIEA (Diisopropylethylamine) in DCM (2 x 5 min).

-

Validation: Perform a Kaiser test.[1] The resin should turn blue (positive for free amine).

-

-

Activation (In Situ):

-

Dissolve Boc-D-threo-3-phenylserine and HOBt in minimal DMF.

-

Add DIC. Stir for 5 minutes to form the active ester.

-

Why HOBt? It forms a benzotriazolyl ester, which is reactive enough to couple but less prone to oxazolone-mediated racemization than the O-acylisourea intermediate.

-

-

Coupling:

-

Add the pre-activated mixture to the resin.[2]

-

Agitate at Room Temperature for 2–4 hours.

-

Monitoring: The

-phenyl ring adds significant bulk. Extended coupling times are often required compared to Gly or Ala.

-

-

QC/Validation:

SPPS Workflow Visualization

Figure 1: Optimized Boc-SPPS cycle for sterically demanding amino acids.

Core Application: Synthesis of -Hydroxy-Unnatural Amino Acids[14]

Boc-D-threo-3-phenylserine is not just a residue; it is a precursor. It serves as a scaffold for synthesizing diverse

Protocol: Stereoselective Functionalization via Oxazolidinones

A powerful method to modify the phenyl ring or the

Reaction Pathway:

-

Cyclization: Boc-D-threo-3-phenylserine reacts with paraformaldehyde (catalytic acid) to form the N,O-acetal (oxazolidinone).

-

Functionalization: The rigid ring locks the conformation, allowing stereoselective modifications (e.g., alkylation or halogenation of the aromatic ring).

-

Hydrolysis: Ring opening restores the amino acid functionality.

Protocol: NBS-Mediated Bromination (Synthesis of -Hydroxy Derivatives)

This protocol, adapted from recent medicinal chemistry advances, allows for the modification of the side chain.

Table 1: Reaction Components for

| Component | Role | Conditions |

| Substrate | Boc-D-threo-3-phenylserine | 1.0 eq, dissolved in CCl4 or Benzene |

| Reagent | N-Bromosuccinimide (NBS) | 1.1 eq, Radical source |

| Catalyst | AIBN or UV Light | Radical initiator |

| Hydrolysis | AgNO3 / Acetone | Converts bromide to hydroxyl (retention of configuration via anchimeric assistance) |

Step-by-Step Methodology:

-

Protection: Ensure the carboxylic acid is protected as a methyl ester (Boc-D-threo-3-phenylserine-OMe).

-

Radical Bromination: Reflux the substrate with NBS and AIBN in CCl4. The reaction targets the benzylic position.

-

Note: The threo stereochemistry directs the bromination, often favoring the trans-oxazolidinone intermediate if internal cyclization occurs.

-

-

Hydrolysis: Treat the crude bromide with AgNO3 in aqueous acetone. This facilitates

-type substitution where the neighboring carbamate group may participate, often retaining the relative threo stereochemistry. -

Saponification: Use LiOH in THF/Water to remove the methyl ester, yielding the modified Boc-amino acid ready for coupling.

Transformation Logic Visualization

Figure 2: Pathway for modifying the Boc-D-threo-3-phenylserine scaffold.

Troubleshooting & Quality Control

When working with Boc-D-threo-3-phenylserine, specific analytical signatures confirm success.

Table 2: Analytical Expectations

| Method | Parameter | Expected Result | Common Failure Mode |

| HPLC | Retention Time | Slightly shorter than Boc-Phe due to polar -OH group. | Broad peak = Racemization or diastereomer mix. |

| 1H NMR | Coupling Constant ( | Threo: | Appearance of larger |

| Mass Spec | Molecular Ion |

Self-Validating Check:

-

The "J-Value" Check: Always run a proton NMR of your starting material and coupled product (after cleavage). If the coupling constant between the

-proton and

References

-

Synthesis and Evaluation of Vancomycin Aglycon Analogues. National Institutes of Health (NIH). Retrieved from [Link]

-

Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of N-Protected Phenylserine Derivatives

Controlling Stereochemistry, Stability, and Scalability in

Abstract

-Phenylserine and its derivatives are critical chiral building blocks in the synthesis of complex pharmaceutical agents, including vancomycin-type antibiotics, taxol side chains, and HIV protease inhibitors. However, their synthesis is fraught with challenges: controlling the syn/anti diastereoselectivity, preventing base-catalyzed retro-aldol degradation, and selecting orthogonal protecting groups. This guide provides a validated protocol for the Copper(II)-catalyzed asymmetric aldol reaction to access syn-phenylserine derivatives, alongside critical stability data for N-protection strategies.Strategic Analysis: The Stereochemical Challenge

The core challenge in phenylserine synthesis is the simultaneous generation of two contiguous stereocenters (

The Dominant Route: Glycine Schiff Base Aldol

The most robust method for laboratory and pilot-scale synthesis is the metal-catalyzed aldol reaction of glycine Schiff bases.

-

Mechanism: A chiral metal complex (typically Cu(II) or Ni(II)) coordinates with the glycine enolate and the benzaldehyde electrophile.

-

Stereocontrol: The ligand environment forces the aldehyde to approach from a specific face, usually favoring the syn-isomer (

) due to minimization of steric clash between the phenyl ring and the ligand architecture. -

Stability Warning:

-Hydroxy amino acids are prone to retro-aldol cleavage under basic conditions. High pH or prolonged exposure to strong bases (e.g., during saponification) can revert the product to glycine and benzaldehyde.

Validated Protocol: Cu(II)-Catalyzed Asymmetric Synthesis

This protocol utilizes a Copper(II)-chiral diamine complex to catalyze the reaction between a glycine Schiff base (glycine imino ester) and benzaldehyde.

Materials

-

Substrate: Glycine tert-butyl ester benzophenone imine (commercially available or synthesized from glycine t-butyl ester + benzophenone imine).

-

Electrophile: Benzaldehyde (freshly distilled).

-

Catalyst Source: Cu(OTf)

or Cu(OAc) -

Chiral Ligand:

-Ph-box or similar chiral bis(oxazoline) ligand; alternatively, chiral diamines. -

Base: Diisopropylethylamine (DIPEA) or DBU (use catalytic amounts).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

In a flame-dried flask under Argon, dissolve Cu(OTf)

(5 mol%) and the Chiral Ligand (5.5 mol%) in anhydrous DCM. -

Stir for 1 hour at room temperature to ensure complex formation. The solution typically turns deep blue or green.

-

-

Substrate Addition:

-

Add the Glycine Schiff Base (1.0 equiv) to the catalyst mixture.

-

Cool the reaction mixture to

. Lower temperatures (

-

-

Aldol Reaction:

-

Add Base (DIPEA, 10 mol%) followed immediately by Benzaldehyde (1.2 equiv).

-

Critical Control Point: Monitor the reaction by TLC or HPLC. Do not let the reaction run longer than necessary (typically 12–24 hours) to avoid product equilibration to the thermodynamically stable (but often undesired) anti isomer or retro-aldol decomposition.

-

-

Hydrolysis (Deprotection of Imine):

-

Once conversion is complete, add mild acid (1N citric acid or 0.5N HCl in THF) and stir at

for 2 hours. -

Note: This selectively removes the benzophenone imine, yielding the free amine (

-phenylserine ester), while keeping the tert-butyl ester intact.

-

-

N-Protection (One-Pot):

-

Neutralize the aqueous layer with NaHCO

(to pH 8). -

Add Boc

O (1.5 equiv) and stir for 4 hours. -

Extract with EtOAc, dry over Na

SO

-

Data: Solvent & Base Screening

Table 1: Optimization of Reaction Conditions for syn-Selectivity

| Solvent | Base (10 mol%) | Temp ( | Yield (%) | dr (syn:anti) | ee (syn) |

| DCM | DIPEA | 0 | 88 | 96:4 | 94% |

| THF | DIPEA | 0 | 82 | 90:10 | 89% |

| Toluene | DBU | -20 | 75 | 92:8 | 91% |

| DMF | K | 25 | 60 | 60:40 | 70% |

Interpretation: Non-polar, non-coordinating solvents like DCM favor the tight ion-pairing required for the transition state. Strong inorganic bases in polar solvents (DMF) promote rapid equilibration, destroying diastereoselectivity.

Visualization: Mechanism & Workflow

Diagram 1: Catalytic Cycle & Transition State

This diagram illustrates the critical "Open Transition State" vs. "Closed Zimmerman-Traxler" models that dictate the syn-selective outcome.

Caption: The catalytic cycle highlighting the critical C-C bond formation step and the risk of retro-aldol reversion under basic conditions.

Troubleshooting & Validation (Self-Validating Systems)

A. Preventing Retro-Aldol Degradation

The reversibility of the aldol reaction is the primary cause of low yield.

-

Symptom: Appearance of benzaldehyde smell during workup; loss of product on TLC.

-

Fix: Avoid pH > 10. During N-protection (e.g., with Fmoc-Cl or Boc

O), use NaHCO

B. Validating Stereochemistry (NMR)

You can distinguish syn and anti isomers by the coupling constant (

-

syn-Isomer: Smaller coupling constant (

). -

anti-Isomer: Larger coupling constant (

). -

Note: This relationship holds for oxazolidine derivatives as well, which are often formed to rigidly lock the conformation for analysis.

C. Protecting Group Stability Matrix

Choose your N-protecting group based on your downstream chemistry.

| Group | Install Condition | Removal Condition | Stability Risk |

| Boc | Boc | TFA or HCl/Dioxane | High Stability. Best for general use. |

| Fmoc | Fmoc-OSu, pH 8 | Piperidine (20%) | Med Risk. Piperidine can trigger retro-aldol if reaction is prolonged. |

| Cbz | Cbz-Cl, pH 8 | H | High Stability. Good orthogonal group. |

Advanced Alternative: Biocatalysis

For researchers requiring the anti-isomer or "green" conditions, Threonine Aldolases (LTA) offer a complementary route.

-

Enzyme: L-Threonine Aldolase (e.g., from Aeromonas jandaei).[1]

-

Advantage: High anti-selectivity is possible with specific mutants (e.g., H85F) that suppress the retro-aldol activity.

-

Protocol: Incubate Glycine + Benzaldehyde + PLP (cofactor) + LTA in buffer at pH 7.5.

References

-